

Mass spectrometry fragmentation patterns of 4-(2-chlorophenyl)indoline

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Compound of Interest

Compound Name: 4-(2-chlorophenyl)-2,3-dihydro-1H-indole
Cat. No.: B8642350

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Deep Dive: Mass Spectrometry Profiling of 4-(2-chlorophenyl)indoline

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Bioanalytical Scientists

Executive Summary: The Analytical Challenge

In drug discovery, 4-(2-chlorophenyl)indoline serves as a critical scaffold, often functioning as a metabolic intermediate or a synthetic precursor to potent kinase inhibitors. Its analysis presents a dual challenge:

- **Structural Lability:** Indolines are prone to spontaneous oxidation (dehydrogenation) to their corresponding indoles during ionization.
- **Isomeric Ambiguity:** Distinguishing the 4-substituted congener from its 5- or 6-regioisomers requires precise fragmentation mapping.

This guide objectively compares the mass spectrometric "performance"—defined here as ionization stability and fragment specificity—of 4-(2-chlorophenyl)indoline against its primary structural alternatives: its oxidized indole analog and its regioisomers.

Chemical Identity & Isotopic Signature

Before analyzing fragmentation, the molecular ion must be validated. The presence of a chlorine atom provides a built-in validation tool: the isotopic abundance ratio.

Parameter	Value / Characteristic
Formula	C ₁₄ H ₁₂ ClN
Monoisotopic Mass	229.07 Da
Precursor Ion [M+H] ⁺	m/z 230.07
Isotope Pattern	Distinct 3:1 ratio between m/z 230 (³⁵ Cl) and m/z 232 (³⁷ Cl).
Key Differentiator	The indoline core is 2 Da heavier than the indole analog (m/z 228).

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Critical Insight: If your spectrum shows a dominant peak at m/z 228 instead of 230, your sample has likely undergone in-source oxidation. This is a common artifact in Electrospray Ionization (ESI) when source temperatures are too high (>350°C).

Fragmentation Mechanics: The "Performance" Profile

The fragmentation of 4-(2-chlorophenyl)indoline under Collision-Induced Dissociation (CID) follows a specific energetic hierarchy. Unlike stable aromatics, the indoline core exhibits a "sacrificial" dehydrogenation pathway.

Primary Pathway: The Aromatization Driver

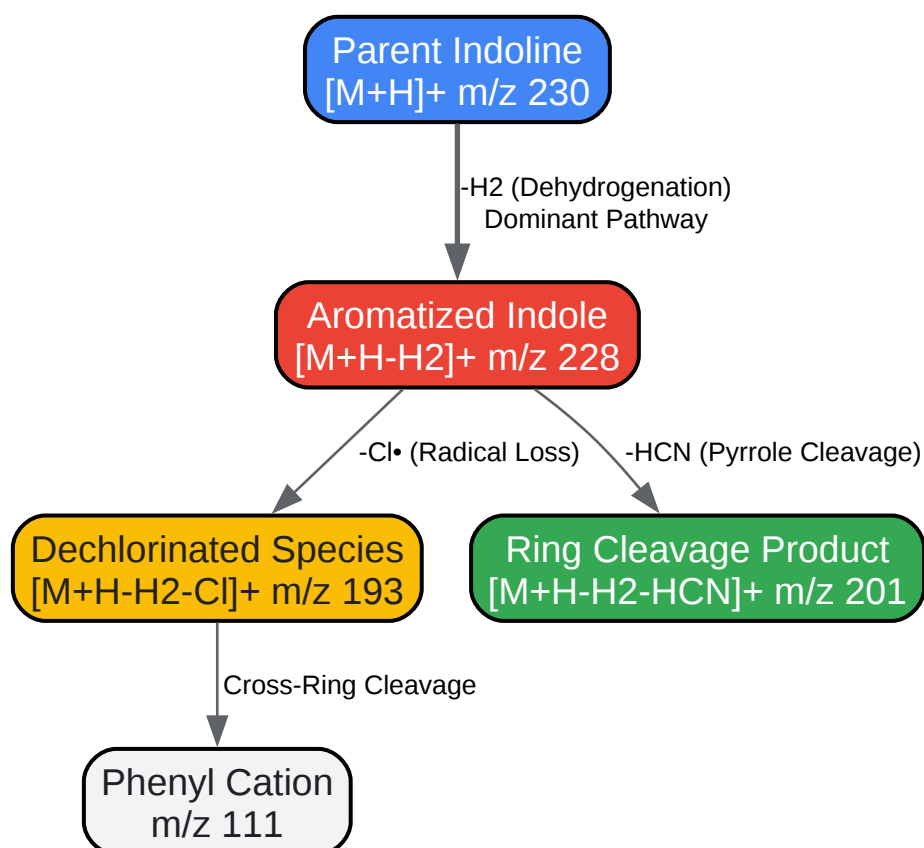
Upon collisional activation, the protonated indoline ($[M+H]^+$, m/z 230) preferentially loses a molecule of hydrogen (H_2) to form the thermodynamically stable indole cation. This is the dominant transition and serves as the primary diagnostic marker.

Secondary Pathway: Halogen & Ring Cleavage

Once aromatized, the molecule follows standard aryl-chloride fragmentation:

- Loss of Chlorine Radical ($\bullet Cl$): Generates a radical cation at $[M+H-35]^+$.
- Loss of HCl: A neutral loss of 36 Da, often favored in even-electron systems.
- Nitrile Elimination: High-energy cleavage of the pyrrole ring, losing HCN (27 Da).

Visualization: Fragmentation Pathway



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Figure 1: Proposed ESI-MS/MS fragmentation cascade for 4-(2-chlorophenyl)indoline. The transition from m/z 230 to 228 is the defining characteristic of the indoline scaffold.

Comparative Analysis: Indoline vs. Alternatives

To rigorously identify 4-(2-chlorophenyl)indoline, you must distinguish it from chemically similar "interferences."

Comparison 1: Indoline vs. Indole (Oxidation Product)

The most common error in analyzing indolines is misidentifying them as indoles due to oxidation.

Feature	4-(2-chlorophenyl)indoline	4-(2-chlorophenyl)indole
Precursor [M+H] ⁺	m/z 230	m/z 228
MS/MS Base Peak	m/z 228 (Loss of H ₂)	m/z 193 (Loss of Cl)
Retention Time	Elutes earlier (more polar amine)	Elutes later (aromatic, less polar)
UV Absorbance	<300 nm (Benzene-like)	>280 nm (Strong Indole absorption)

Diagnostic Rule: If you see m/z 230 → 228 transition, you have the Indoline. If you only see m/z 228 → 193, you have the Indole.

Comparison 2: Regioisomers (4- vs. 5- vs. 6-substituted)

Mass spectrometry alone is often insufficient to distinguish the 4-isomer from the 5- or 6-isomers because their fragmentation channels are identical.

- Differentiation Strategy: Use Ortho-Effect logic. The 4-position is sterically crowded (peri-position to N-H).
- Observation: The 4-(2-chlorophenyl) isomer typically exhibits a higher abundance of the [M-Cl]⁺ ion compared to the 5- or 6-isomers. The proximity of the chlorine to the nitrogen (via the peri-interaction) can facilitate halogen loss.

Experimental Protocol: Validated LC-MS/MS Workflow

This protocol is designed to minimize in-source oxidation while maximizing sensitivity.

Step 1: Sample Preparation

- Solvent: Dissolve 1 mg in Methanol (Avoid DMSO if possible, as it suppresses ionization).
- Concentration: Dilute to 1 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid.

Step 2: LC Conditions (Chromatographic Separation)

- Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).
- Mobile Phase A: Water + 0.1% Formic Acid.[1]
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 5 minutes.
 - Why? Fast gradients prevent on-column oxidation.

Step 3: MS Parameters (ESI Positive)

- Source Temp: 300°C (Keep <350°C to prevent thermal dehydrogenation).
- Capillary Voltage: 3.0 kV.
- Collision Energy (CE):
 - Low (10 eV): Preserves [M+H]⁺ (m/z 230).
 - Med (25 eV): Promotes Aromatization (m/z 230 → 228).
 - High (45 eV): Induces Skeletal Cleavage (m/z 193, 118).

Step 4: Data Validation Logic

- Check Isotope: Confirm m/z 230 and 232 exist in ~3:1 ratio.
- Check Artifacts: Extract ion chromatogram (XIC) for m/z 228. If m/z 228 co-elutes exactly with m/z 230, it is an in-source fragment. If it separates, it is a chemical impurity (the indole).

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